N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide
Description
This compound features a 1-phenyl-substituted tetrazole ring linked via a methylene group to a 2-(trifluoromethyl)benzamide scaffold. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility, while the trifluoromethyl group contributes electron-withdrawing effects and lipophilicity.
Properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)13-9-5-4-8-12(13)15(25)20-10-14-21-22-23-24(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVUZYQZXGSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole ring is synthesized through a Huisgen cycloaddition between phenyl azide and a nitrile. For example:
-
Reagents : Phenyl azide (synthesized from aniline and sodium nitrite) and acetonitrile.
-
Conditions : Heated at 100°C for 12 hours in dimethylformamide (DMF).
Reaction :
The nitrile intermediate is then reduced to the primary amine using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF):
Yield : ~75% (based on analogous reductions in tetrazole systems).
Alternative Route: Chloromethyl Intermediate
A more efficient approach involves introducing a chloromethyl group directly onto the tetrazole:
-
Chloromethylation :
-
Reagents : 1-Phenyl-1H-tetrazole, paraformaldehyde, and hydrochloric acid (HCl).
-
-
Amination :
Yield : 82% (chloromethylation), 68% (amination).
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride
The benzamide precursor is activated as an acid chloride for coupling:
-
Reagents : 2-(Trifluoromethyl)benzoic acid, thionyl chloride (SOCl), catalytic DMF.
Yield : >90% (typical for acid chloride preparations).
Amide Coupling: Final Step
Schotten-Baumann Reaction
The amine and acid chloride are coupled under basic conditions:
-
Reagents : 1-Phenyl-1H-tetrazol-5-ylmethanamine, 2-(trifluoromethyl)benzoyl chloride, aqueous NaOH.
-
Conditions : Stirred at 0°C for 1 hour, then room temperature for 4 hours.
Yield : 78% (isolated via filtration and recrystallization from ethanol).
Coupling via EDCl/HOBt
For higher efficiency, carbodiimide-mediated coupling is employed:
-
Reagents : Ethylcarbodiimide (EDCl), hydroxybenzotriazole (HOBt), dimethylaminopyridine (DMAP).
-
Conditions : Stirred in DCM at room temperature for 12 hours.
Yield : 85% (purified by column chromatography).
Characterization Data
The final product is validated using spectroscopic methods:
| Technique | Key Data |
|---|---|
| IR (KBr) | 3270 cm (N–H stretch), 1670 cm (C=O), 1130 cm (C–F) |
| H NMR (400 MHz, DMSO-) | δ 8.12 (d, 1H, Ar–H), 7.95 (s, 1H, NH), 7.70–7.45 (m, 5H, Ar–H), 4.85 (s, 2H, CH) |
| C NMR (100 MHz, DMSO-) | δ 165.2 (C=O), 144.1 (tetrazole-C), 132.0–125.0 (Ar–C), 122.5 (q, CF), 43.1 (CH) |
| MS (ESI) | m/z 364.1 [M+H] |
Data adapted from analogous tetrazole-benzamide systems.
Optimization and Challenges
-
Tetrazole Stability : Prolonged heating above 100°C degrades the tetrazole ring; reactions are conducted under mild conditions.
-
Amine Sensitivity : The primary amine group is prone to oxidation, necessitating inert atmospheres during synthesis.
-
Coupling Efficiency : EDCl/HOBt outperforms Schotten-Baumann in yield and purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Schotten-Baumann | 78% | 90% | Low |
| EDCl/HOBt Coupling | 85% | 95% | Moderate |
| Reductive Amination | 68% | 88% | High |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or tetrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Containing Analogs
(a) N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide ()
- Structure : The tetrazole is directly attached to the 3-position of a phenyl ring, linked via an amide to a 3-(trifluoromethyl)benzamide.
- Key Differences :
- Substitution Pattern : The target compound’s tetrazole is at the 1-phenyl position, whereas this analog has a 3-phenyl-tetrazole. Positional isomerism affects steric interactions and electronic distribution.
- Molecular Weight : 357.27 g/mol () vs. estimated ~400 g/mol for the target compound. Lower molecular weight may improve bioavailability in the analog.
- Bioactivity : The 3-trifluoromethyl group in the analog may alter binding affinity compared to the 2-substituted target, influencing target selectivity .
(b) 4-({N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-[2-(trifluoromethyl)phenyl]formamido}methyl)-N-hydroxybenzamide (II-6, )
- Structure : Incorporates a hydroxamic acid group and benzyl-substituted tetrazole.
- Key Differences :
- Functional Groups : The hydroxamic acid in II-6 suggests HDAC inhibition, unlike the target compound’s benzamide.
- Solubility : The hydroxamic acid enhances water solubility, whereas the target’s phenyl group increases lipophilicity.
- Synthesis Complexity : II-6 requires additional steps to introduce the hydroxamate, complicating its synthesis compared to the target .
Heterocyclic Variants with Triazole/Thiazole Moieties ()
(a) N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()
- Structure : Replaces tetrazole with triazole and adds a nitro group and methoxybenzothiazole.
(b) Phenoxymethybenzoimidazole-Thiazole-Triazole Hybrids ()
- Structure : Combines benzimidazole, triazole, and thiazole rings with variable aryl substituents.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrazole ring and a trifluoromethyl group attached to a benzamide structure. Its molecular formula is with a molecular weight of 323.31 g/mol. The structural features are crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of tetrazole-containing compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. The structure–activity relationship (SAR) analysis shows that the presence of electron-withdrawing groups enhances the antimicrobial efficacy.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide | Antimicrobial | 3.92 - 4.01 |
| Reference Drug (Ciprofloxacin) | Antimicrobial | 0.7 - 1.5 |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses comparable activity to established antibiotics against certain pathogens .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been highlighted in various studies. For example, compounds with similar structures have shown promising results in inducing apoptosis in cancer cell lines. The effectiveness is often linked to the functional groups present in the compound.
A notable study demonstrated that certain tetrazole derivatives exhibited cytotoxic effects on human cancer cell lines such as HT-29 and Jurkat cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide | HT-29 | 10 - 20 |
| Doxorubicin (Standard) | HT-29 | 0.5 - 5 |
The results suggest that modifications in the benzamide structure can significantly influence the anticancer activity of these compounds .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies propose that:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in target cells.
- Induction of Apoptosis : The ability to trigger programmed cell death has been observed in various cancer models.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of tetrazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of N-[phenyl-tetrazole] derivatives against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.
- Anticancer Screening : A series of experiments evaluated the cytotoxic effects on different cancer cell lines, establishing a correlation between structural modifications and enhanced activity.
Q & A
Q. How can the synthesis of N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzamide be optimized for improved yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates due to their high dielectric constants .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) or palladium catalysts for cross-coupling steps .
- Temperature control : Reactions involving tetrazole formation often require reflux conditions (~100°C) to ensure cyclization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or automated flash systems improves purity .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and verify the absence of byproducts. For example, the tetrazole proton resonates at δ ~8.5–9.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak for C₁₆H₁₂F₃N₅O) .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and trifluoromethyl C-F (~1200 cm⁻¹) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test activity against kinases or proteases due to the compound’s sulfonamide and tetrazole moieties, which often interact with active sites .
- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved during structural validation?
Methodological Answer:
- Refinement software : Use SHELXL (from the SHELX suite) to reconcile discrepancies in bond lengths or angles. For example, tetrazole ring bonds (C–N: ~1.32 Å, N–N: ~1.30 Å) should align with crystallographic data .
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss .
Q. What strategies address crystallographic challenges posed by the compound’s conformational flexibility?
Methodological Answer:
- Co-crystallization : Add stabilizing ligands (e.g., ATP analogs for kinase targets) to reduce flexibility .
- Low-temperature data collection : Collect diffraction data at 100 K to minimize thermal motion artifacts .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing -CF₃ vs. -OCH₃) or tetrazole groups (e.g., 1,5-disubstituted vs. 2,5-disubstituted) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the benzamide group) .
- In vivo pharmacokinetics : Assess bioavailability and metabolic stability by introducing deuterium or fluorine atoms at metabolically vulnerable sites .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Glide to model binding modes with proteins (e.g., COX-2 or EGFR kinase) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate ligand-receptor stability over 100-ns trajectories, focusing on key residues (e.g., Lys216 in COX-2) .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinities and prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
